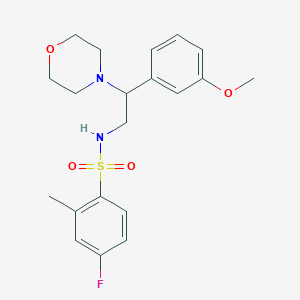
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Application in Cytotoxicity Studies
Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound has been used in the synthesis of Ruthenium (II)-p-cymene Complexes . These complexes have been studied for their potential cytotoxic effects .
Methods of Application
The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .
Results or Outcomes
The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
Application in Crystallography
Scientific Field
This application falls under the field of Crystallography .
Summary of the Application
The compound has been used in the study of crystal structures .
Methods of Application
In the experimental procedure, 1 mmol of 4–fluorobenzohydrazide and 1 mmol of 2′-hydroxypropiophenone were added to a 50 mL round-bottom flask containing 25 mL of absolute alcohol and 5 drops of glacial acetic acid .
Results or Outcomes
The crystal structure of the compound was successfully determined .
Application in Herbicide Formulations
Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
Compounds with similar structures have been used in the formulation of herbicides . These herbicides are used to control undesirable vegetation in various crops .
Methods of Application
The herbicidal compositions typically contain a combination of a compound of formula (I), a triazolopyrimidine sulfonamide herbicide, and a cell membrane disruptor herbicide . These are applied to the crops in a manner that controls the growth of unwanted vegetation .
Results or Outcomes
The use of these herbicidal compositions has been found to be effective in controlling undesirable vegetation in various crops .
Application in Material Science
Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Compounds with similar structures have been used in the synthesis of new materials . These materials have potential applications in various industries .
Methods of Application
The synthesis of these materials typically involves the reaction of the compound with other reagents under specific conditions .
Results or Outcomes
The synthesized materials have been found to have unique properties that make them suitable for various applications .
Propriétés
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHJYSMJKMHEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)
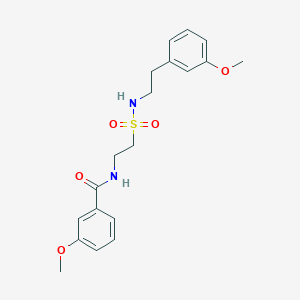
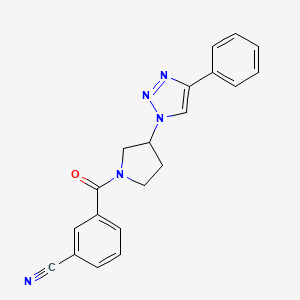

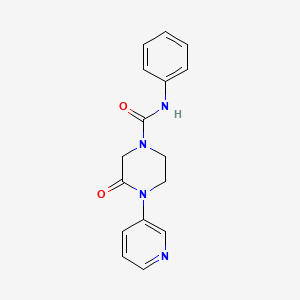

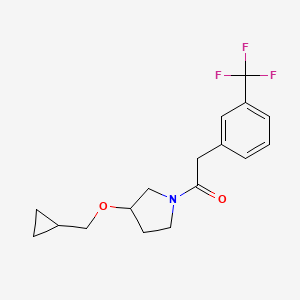
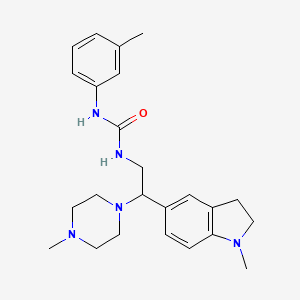
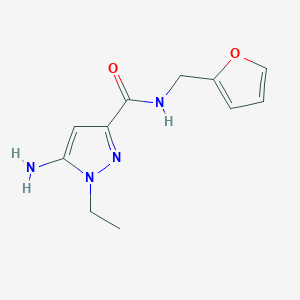
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
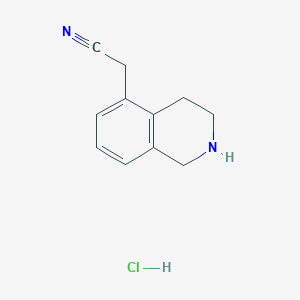
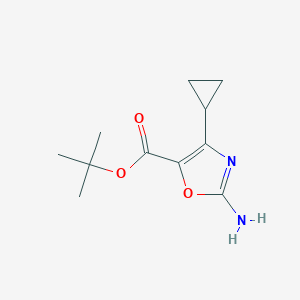
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)